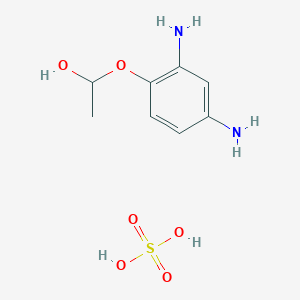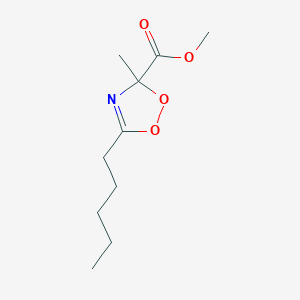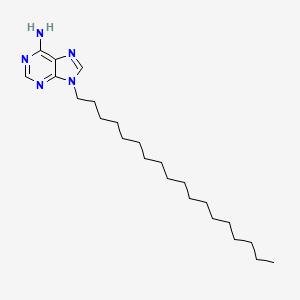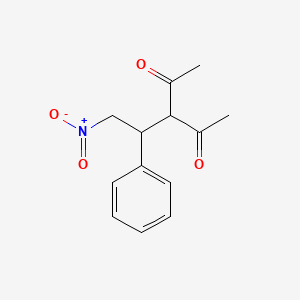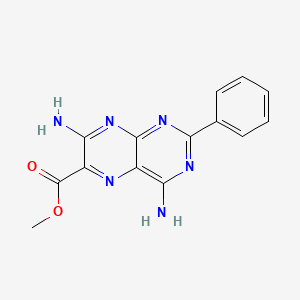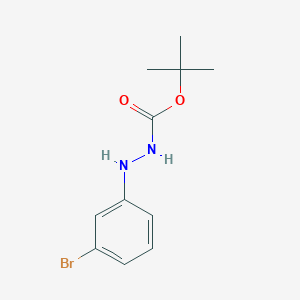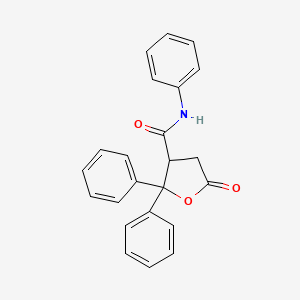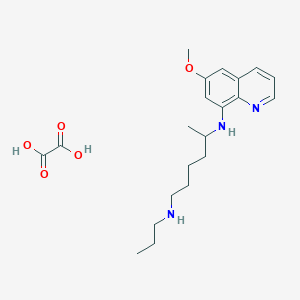
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone under basic conditions.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent in the presence of sulfuric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, cobalt, and nickel catalysts are often used in these reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Aplicaciones Científicas De Investigación
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Synthetic Organic Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industrial Chemistry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug that also features a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with various applications.
Tetrahydroquinolines: Reduced forms of quinoline with different biological activities.
Uniqueness
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Propiedades
Número CAS |
5394-82-1 |
|---|---|
Fórmula molecular |
C21H31N3O5 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
5-N-(6-methoxyquinolin-8-yl)-1-N-propylhexane-1,5-diamine;oxalic acid |
InChI |
InChI=1S/C19H29N3O.C2H2O4/c1-4-10-20-11-6-5-8-15(2)22-18-14-17(23-3)13-16-9-7-12-21-19(16)18;3-1(4)2(5)6/h7,9,12-15,20,22H,4-6,8,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
SCPPTUKYSJFNSC-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


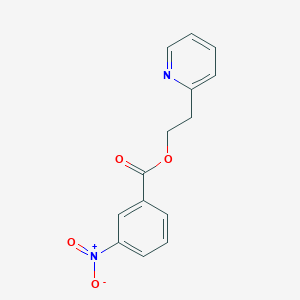
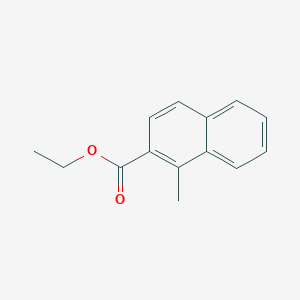
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
